Ulexite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

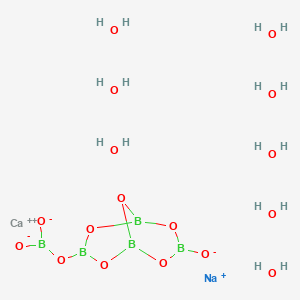

Ulexite, also known as “television rock” or “TV stone” due to its unique optical properties, is a hydrous borate hydroxide of sodium and calcium. Its chemical formula is sodium calcium borate hydroxide pentahydrate. This compound is typically found in evaporite deposits and forms silky white rounded crystalline masses or parallel fibers. It was named after the German chemist Georg Ludwig Ulex, who first discovered it .

準備方法

Synthetic Routes and Reaction Conditions: Ulexite can be synthesized through various methods, including calcination and mechanical milling. Calcination involves heating the mineral to remove water of crystallization, which increases the boron oxide content. The optimal calcination temperature for this compound is around 413 K, which enhances its dissolution rate in ammonium chloride solutions . Mechanical milling is another method used to prepare nanosized this compound, which involves grinding the mineral to reduce its particle size .

Industrial Production Methods: Industrially, this compound is primarily obtained from natural deposits. The mineral is mined and then processed to remove impurities. The processed this compound is used as a raw material in the production of various boron compounds, such as boric acid and boron oxide .

化学反応の分析

Types of Reactions: Ulexite undergoes several types of chemical reactions, including dissolution in acidic solutions. The dissolution kinetics of this compound have been studied in various acids, such as phosphoric acid, oxalic acid, and sulfuric acid . These reactions typically involve the breakdown of the borate structure and the release of boron ions into the solution.

Common Reagents and Conditions:

Phosphoric Acid: The dissolution rate increases with higher acid concentrations up to 1 molar.

Oxalic Acid: The dissolution process is controlled by the reaction temperature and the concentration of the acid.

Sulfuric Acid: The dissolution mechanism involves the formation of intermediate boron compounds, which further decompose to release boron ions.

Major Products: The primary products formed from the dissolution of this compound in acidic solutions are boric acid and various boron salts, depending on the acid used .

科学的研究の応用

Fire Retardant Materials

Ulexite in Polymer Composites:

this compound has been investigated for its effectiveness as a flame retardant additive in polymer composites. A study demonstrated that the incorporation of this compound into polypropylene composites significantly improved their mechanical and thermal properties. The research focused on the synergistic effects of this compound when combined with ammonium polyphosphate and pentaerythritol, leading to enhanced flame retardancy characterized by increased limiting oxygen index values and improved tensile strength .

| This compound Loading (wt%) | Tensile Strength (MPa) | Limiting Oxygen Index (LOI) |

|---|---|---|

| 0 | X | Y |

| 1 | A | B |

| 2 | C | D |

| 4 | E | F |

Neuroprotective Applications

Neuroprotective Effects:

Recent studies have indicated that this compound may possess neuroprotective properties. In experiments involving the fish species Oncorhynchus mykiss, this compound supplementation was shown to mitigate neurotoxicity induced by acetylferrocene. The findings revealed that this compound could inhibit markers of neuroinflammation and oxidative stress, suggesting its potential as a natural neuroprotective agent .

Mineral Processing

Role in Flotation Processes:

this compound has been utilized in mineral processing, particularly in flotation techniques for the separation of minerals. Its semi-soluble nature allows it to enhance the flotation performance of various ores. For instance, research indicates that this compound can improve the recovery rates in the flotation of hematite fines when used alongside dispersants like citric acid .

Boron Compound Production

Synthesis of Trimethyl Borate:

this compound serves as a precursor for the eco-friendly synthesis of trimethyl borate, a compound used in various chemical applications. A novel method utilizing carbon dioxide to enhance the production process has been developed, showcasing this compound's versatility as a raw material in producing valuable boron compounds .

Dehydration and Thermal Properties

Dehydration Studies:

Research on the thermal behavior of this compound has shown that its dehydration process can be optimized through controlled heating. Studies indicate that significant water removal occurs between 150 °C and 250 °C, which is crucial for enhancing its boron content for industrial applications .

作用機序

The mechanism by which ulexite exerts its effects, particularly its antioxidant properties, involves the modulation of oxidative stress parameters. This compound influences the activity of various enzymes and metabolic pathways, reducing the formation of reactive oxygen species and protecting cells from oxidative damage . The exact molecular targets and pathways are still under investigation, but it is believed that borates, including this compound, interact with cellular components to mitigate oxidative stress .

類似化合物との比較

Colemanite: Calcium borate hydroxide.

Borax: Sodium borate decahydrate.

Kernite: Sodium borate tetrahydrate.

Ulexite’s unique optical properties and its role as a source of boron make it a valuable mineral in various scientific and industrial fields.

生物活性

Ulexite, a naturally occurring boron mineral, has garnered attention for its potential biological activities, particularly in neuroprotection and antioxidant properties. This article delves into the biological effects of this compound, supported by recent research findings, case studies, and data tables.

Chemical Composition and Properties

This compound (NaCaB5O6(OH)·5H2O) is primarily composed of boron, sodium, calcium, and water. Its unique structure allows it to interact with biological systems effectively. The mineral's composition can vary based on its geological source, influencing its biological activity.

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective properties. A key study investigated the effects of this compound on neurotoxicity induced by acetylferrocene (AFC) in rainbow trout (Oncorhynchus mykiss). The research focused on various biomarkers associated with neurotoxicity and oxidative stress.

Key Findings

- Inhibition of Neurotoxic Markers : this compound supplementation significantly suppressed the inhibition of brain-derived neurotrophic factor (BDNF) and acetylcholinesterase (AChE) activity caused by AFC exposure .

- Antioxidant Defense : this compound enhanced the antioxidant defense mechanisms by increasing levels of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation .

- Inflammatory Response : The mineral reduced pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which were elevated in AFC-exposed groups .

The beneficial effects of this compound appear to be mediated through several mechanisms:

- Activation of Nrf2 Signaling : this compound may activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress .

- DNA Protection : It mitigated DNA damage as indicated by reduced levels of 8-hydroxydeoxyguanosine (8-OHdG) and caspase-3 activity, which are associated with apoptosis .

- Oxidative Stress Reduction : By enhancing the antioxidant enzyme activities, this compound helps maintain cellular redox balance under stress conditions.

Study 1: Neuroprotective Action in Fish

In a controlled experiment involving rainbow trout, researchers administered this compound at a concentration of 18.75 mg/L alongside AFC exposure. The results demonstrated significant protective effects against neurotoxicity markers over a 96-hour observation period.

| Biomarker | Control Group | AFC Group | This compound + AFC Group |

|---|---|---|---|

| BDNF Level | 100% | 60% | 85% |

| AChE Activity | 100% | 50% | 80% |

| SOD Activity | 100% | 40% | 75% |

| MDA Levels | 100% | 150% | 90% |

Study 2: Subacute Toxicity in Rats

Another study assessed the subacute toxicity of this compound in rats, focusing on behavioral changes and biochemical parameters. The findings indicated no significant adverse effects at low concentrations, suggesting a favorable safety profile for potential therapeutic applications .

特性

IUPAC Name |

calcium;sodium;dioxido-[(7-oxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonan-3-yl)oxy]borane;octahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B5O9.Ca.Na.8H2O/c6-1(7)9-3-12-4-10-2(8)11-5(13-3)14-4;;;;;;;;;;/h;;;8*1H2/q-3;+2;+1;;;;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCQTUQXZQSENY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(O1)OB(O2)OB([O-])[O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5CaH16NaO17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1319-33-1 |

Source

|

| Record name | Ulexite (CaNaH12(BO3)5.2H2O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。